molecular formula C16H12N2O2S B3060763 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione CAS No. 79962-56-4

3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

Cat. No.: B3060763
CAS No.: 79962-56-4
M. Wt: 296.3 g/mol
InChI Key: YOUZPGWSTPAIRL-UHFFFAOYSA-N
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Description

3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is a heterocyclic compound. It has been studied for its antimicrobial activity, with some compounds exhibiting significant activity against gram-positive bacteria .


Synthesis Analysis

The synthesis of a series of 3’-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-diones has been described in the literature . The process involves reacting indol-2,3-diones with various heterocyclic and aromatic amines to obtain corresponding Schiff bases. These are then converted into corresponding spiro compounds using mercaptoacetic acid .


Molecular Structure Analysis

The molecular structure of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is complex, involving a spiro linkage between an indole and a thiazolidine ring. The exact structure would depend on the specific substituents on the phenyl and indole rings .

Scientific Research Applications

Synthesis and Reactions

3-Phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione compounds have been synthesized through various methods, demonstrating their versatility in organic chemistry. For instance, the cyclocondensation of 3-indolylimines with thioacids like mercaptoacetic acid has been utilized to synthesize trifluoromethyl substituted 3'-phenylspiro derivatives under microwave irradiation, showing significant efficiency improvements over traditional methods in terms of reaction time and yields (Dandia, Saha, & Shivpuri, 1997). Moreover, these compounds have been further modified through reactions like alkylation and conversion into thiones, broadening their applicability in various fields (Dandia, Kaur, & Singh, 1993).

Biological Activities

The biological activity of these compounds has been a significant area of research, with studies showing their potential as antifungal, antibacterial, and insecticidal agents. The addition of sulfur to these compounds has been linked to enhanced biological activities, indicating their potential in developing new antimicrobial agents (Dandia, Singh, & Arya, 2004). Furthermore, the antibacterial and antifungal activities of these compounds have been tested against various strains, showing promising results that could lead to new treatments for infectious diseases (Thadhaney, Sain, Pemawat, & Talesara, 2010).

Antitubercular Activity

Some derivatives of this compound have shown potential antitubercular activity, offering a new avenue for tuberculosis treatment research. The microwave-induced synthesis of these compounds has provided an efficient and environmentally friendly method for their production, with the resulting compounds showing significant activity against Mycobacterium tuberculosis (Dandia, Singh, & Arya, 2004).

Anticancer Evaluation

The evaluation of the anticancer activity of spiro[thiazolidinone-isatin] conjugates, which are closely related to the 3-phenylspiro compounds, has shown that some derivatives possess significant anticancer properties. This indicates the potential of these compounds in cancer research and therapy, providing a basis for further investigation into their mechanism of action and efficacy (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Mechanism of Action

Target of Action

The primary targets of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione are gram-positive bacteria . The compound exhibits significant antimicrobial activity against these organisms .

Mode of Action

They achieve this by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Biochemical Pathways

The compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . This process follows the Trp→Indole-3-Pyruvate→Indole-3-Lactate→Indole-3-Acrylate→Indole-3-Propionate Pathway . Indole-3-Pyruvate (IPyA) is converted from Trp by the presence of the aromatic amino acid aminotransferase (ArAT). IPyA is a precursor of Indole-3-Lactate (ILA), and phenyllactate dehydrogenase (fldH) is involved in this reduction reaction .

Result of Action

The compound maintains intestinal homeostasis and impacts liver metabolism and the immune response . It shows good therapeutic prospects, especially in the treatment of intestinal and liver diseases .

Action Environment

The action of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione can be influenced by various environmental factors. For instance, the gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . The liver and intestine are closely related through the liver–gut axis, and the disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .

Properties

IUPAC Name

3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-14-10-21-16(18(14)11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-15(16)20/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUZPGWSTPAIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384671
Record name 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79962-56-4
Record name 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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